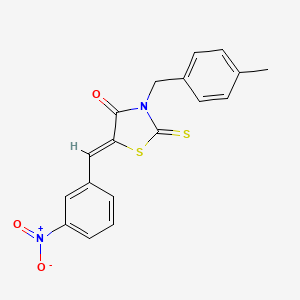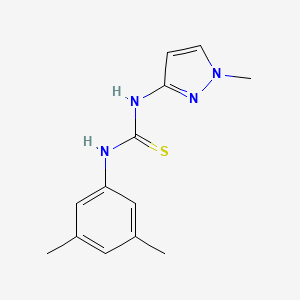
N-(3,5-dimethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea is a useful research compound. Its molecular formula is C13H16N4S and its molecular weight is 260.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 260.10956770 g/mol and the complexity rating of the compound is 287. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Activities and Metabolic Pathways
- Anticonvulsant and Antitubercular Activities : Thiourea derivatives, including compounds similar to N-(3,5-dimethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea, have been synthesized and evaluated for their biological activities. Among these, certain derivatives showed remarkable anticonvulsant activity. The in vivo metabolism of these compounds was investigated in rats to understand their metabolic pathways and potential metabolites formed after administration (Kaymakçıoğlu et al., 2003).
Chemical Synthesis and Reactions
- Novel Synthesis Approaches : Research has been conducted on the synthesis of pyrazolyloxothiazolidine derivatives from 1-substituted 3-[3-(methyl/phenyl)-1H-pyrazol-5-yl]thioureas, highlighting innovative approaches to forming complex chemical structures involving the thiourea moiety (Hassan et al., 2012).
Anticancer and Cytotoxicity Studies
- Cytotoxicity and DNA-Topoisomerase Inhibitory Activity : New asymmetric ureas and thioureas have been synthesized and evaluated for their cytotoxic effects against cancer cells. These compounds showed significant antiproliferative action and were tested for their ability to inhibit DNA topoisomerases, indicating potential therapeutic applications in cancer treatment (Esteves-Souza et al., 2006).
Antimicrobial and Herbicidal Activities
- Synthesis and Herbicidal Activities : Studies include the synthesis of acyl thiourea compounds bearing pyrazole moieties and their evaluation for herbicidal activities, demonstrating the potential agricultural applications of these compounds (Fu-b, 2014).
- Antimicrobial Agents : The development of novel thiazole derivatives incorporating pyrazole moiety has been explored, with some compounds showing significant antimicrobial activities, indicating their potential as antimicrobial agents (Khidre & Radini, 2021).
Structural and Mechanistic Insights
- Crystal Structure Analysis : The synthesis and characterization of various thiourea derivatives have been accompanied by crystal structure analyses to understand the molecular configurations and interactions, providing a foundation for further modifications and applications (Saeed & Parvez, 2005).
Propriétés
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(1-methylpyrazol-3-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S/c1-9-6-10(2)8-11(7-9)14-13(18)15-12-4-5-17(3)16-12/h4-8H,1-3H3,(H2,14,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBYCLNBFVPDIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NC2=NN(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


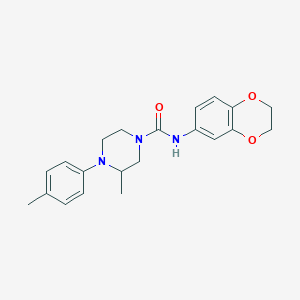
METHANONE](/img/structure/B4591743.png)
![2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-N-[(PYRIDIN-3-YL)METHYL]-1,3-THIAZOL-5-AMINE](/img/structure/B4591755.png)
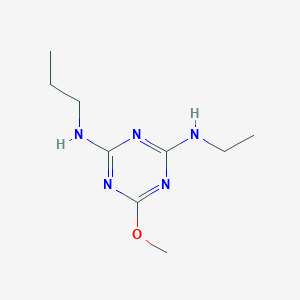
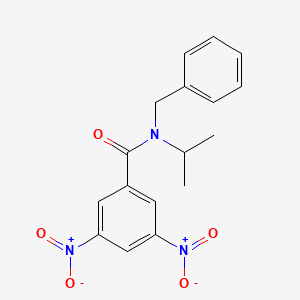
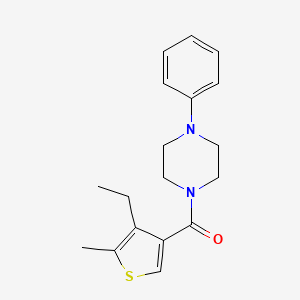
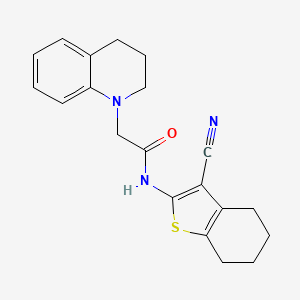
![Propyl 4-[(butanoylcarbamothioyl)amino]benzoate](/img/structure/B4591806.png)
![METHYL 2-(2,5-DIMETHYLFURAN-3-AMIDO)-5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B4591812.png)
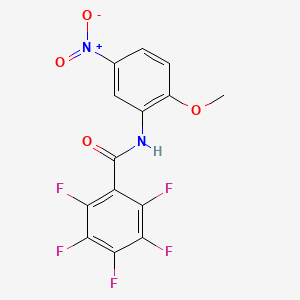

![4-CYCLOPROPYL-5-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4591830.png)
![N-ethyl-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]cyclohexanecarboxamide](/img/structure/B4591831.png)
